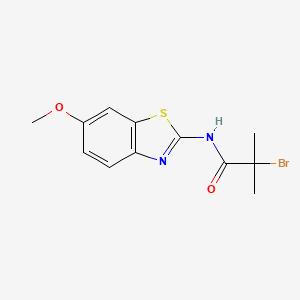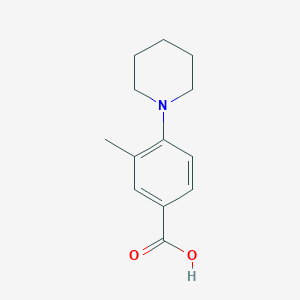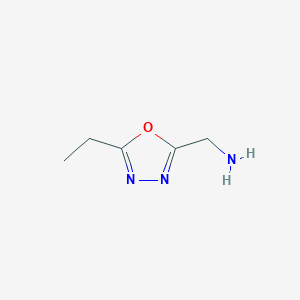
N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride
Overview
Description
N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride, also known as ITM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ITM is a selective serotonin receptor agonist that has been shown to have significant effects on the central nervous system. In
Mechanism of Action
N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to its potential use in the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride has been shown to have significant effects on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to improved mood and decreased anxiety. N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride has also been shown to have anti-tumor effects, specifically targeting cancer cells and inducing apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride for lab experiments is its selectivity for the 5-HT2A and 5-HT2C receptors, allowing for targeted studies of these receptors. However, one limitation is the potential for off-target effects, as N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride may interact with other receptors in the brain.
Future Directions
There are several future directions for the study of N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride. One potential direction is the development of more selective agonists for the 5-HT2A and 5-HT2C receptors, allowing for more targeted studies. Another potential direction is the study of N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride in combination with other drugs for the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its selective serotonin receptor agonist properties make it a promising candidate for the treatment of neurological disorders and cancer. Further studies are needed to fully understand the mechanism of action of N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride and its potential applications in various fields of scientific research.
Scientific Research Applications
N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have significant effects on the central nervous system, and as such, has been studied for its potential use in the treatment of various neurological disorders. N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects.
properties
IUPAC Name |
1-(1H-indol-4-yl)-N-(thiophen-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12/h1-8,15-16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNUBHPPTAHJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



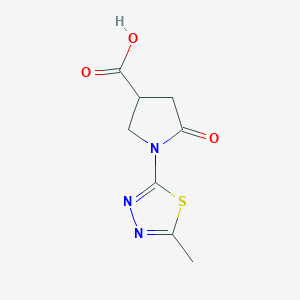
![Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-](/img/structure/B3170540.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3170541.png)
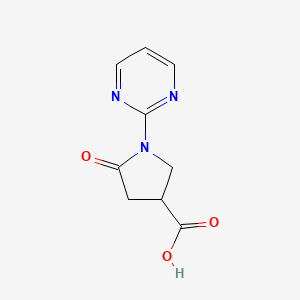
![4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3170551.png)
![5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B3170556.png)
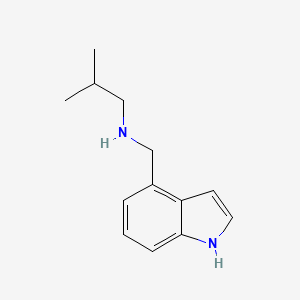
![3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B3170565.png)
![3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid](/img/structure/B3170579.png)

